Gastric Antisecretory Activity: >700-Fold Potency Gap Between Active and Inactive Diastereomers
In a direct head-to-head comparison using isolated canine parietal cells, the (11R,16S)-misoprostol diastereomer inhibited histamine-stimulated acid secretion with an IC50 of 1.4 ± 0.1 nM, whereas racemic misoprostol exhibited an IC50 of 3.8 ± 0.3 nM [1]. Critically, one racemate of misoprostol (the racemate containing the 11S-configuration) was at least 1,000 times less potent than the other racemate [1]. Although the isolated (11S,16S)-isomer IC50 was not individually reported, the >1,000-fold potency difference between racemates containing opposite C-11 configurations establishes that the 11S-configuration virtually abolishes gastric antisecretory activity. This stereochemical requirement was corroborated by receptor binding studies demonstrating strict stereospecific binding of [³H]-misoprostol free acid to canine parietal cells, with the 11R,16S isomer exhibiting the highest affinity (Kd = 11 ± 2.6 nM for the racemic free acid) [2].
| Evidence Dimension | Inhibition of histamine-stimulated gastric acid secretion (IC50) |
|---|---|
| Target Compound Data | (11S,16S)-misoprostol: not individually reported; resides in the racemate that is >1,000-fold less potent than the active racemate |
| Comparator Or Baseline | (11R,16S)-misoprostol: IC50 = 1.4 ± 0.1 nM; Racemic misoprostol: IC50 = 3.8 ± 0.3 nM |
| Quantified Difference | >1,000-fold (between racemates); approximately 2.7-fold between (11R,16S) and racemic misoprostol |
| Conditions | Isolated canine parietal cells; histamine-stimulated acid secretion assay (Tsai et al., 1987) |
Why This Matters
This extreme potency gap demonstrates that the C-11 stereochemistry is a binary switch for gastric antisecretory activity, making (11S,16S)-misoprostol the definitive negative control for segregating receptor-mediated from non-specific effects in gastric pharmacology assays.
- [1] Tsai BS, Kessler LK, Collins P, Kramer S, Bauer RF. Antisecretory activity of misoprostol, its racemates, stereoisomers and metabolites in isolated parietal cells. Prostaglandins. 1987;33(Suppl):30-39. doi:10.1016/0090-6980(87)90046-3. PMID: 2827238. View Source
- [2] Tsai BS, Kessler LK, Stolzenbach J, Schoenhard G, Bauer RF. Receptor binding characteristics of tritiated misoprostol free acid in enriched canine parietal cells. Fed Proc. 1986;45(3): abstract. OSTI ID: 5386145. Conference: 70th Annual Meeting of the Federation of American Society for Experimental Biology, St. Louis, MO, 13 Apr 1986. View Source
